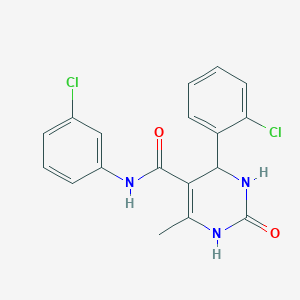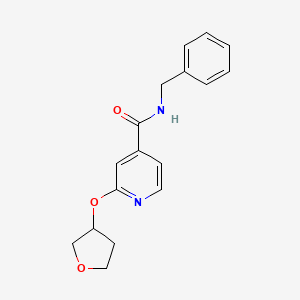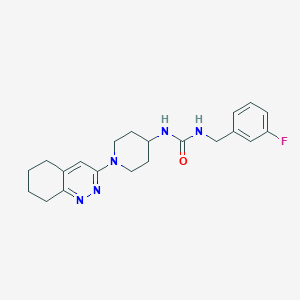![molecular formula C20H21BrN2O3 B2917598 3-(2-bromophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide CAS No. 1448135-62-3](/img/structure/B2917598.png)
3-(2-bromophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-bromophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group, a methoxy group, and an oxopyrrolidinyl group, making it a unique molecule with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of a methoxy group through methylation. The oxopyrrolidinyl group can be introduced via a cyclization reaction involving a suitable amine precursor. The final step involves the formation of the propanamide linkage through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-bromophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the bromophenyl group results in a phenyl derivative.
Applications De Recherche Scientifique
3-(2-bromophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 3-(2-bromophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the methoxy and oxopyrrolidinyl groups can form hydrogen bonds or electrostatic interactions with the target. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-chlorophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide
- 3-(2-fluorophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide
- 3-(2-iodophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Uniqueness
The uniqueness of 3-(2-bromophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide lies in its bromophenyl group, which can participate in specific halogen bonding interactions that are not possible with other halogenated analogs. This can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
3-(2-bromophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3/c1-26-18-13-15(9-10-17(18)23-12-4-7-20(23)25)22-19(24)11-8-14-5-2-3-6-16(14)21/h2-3,5-6,9-10,13H,4,7-8,11-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJJPZUVBWRBMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)CCC2=CC=CC=C2Br)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2917517.png)



![5-[(4-Fluorophenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2917527.png)

![1-(4-hydroxyphenyl)-4-(3-isopropoxypropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2917531.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2917533.png)
![2-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B2917534.png)
![2-[(3,3-Dimethylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2917535.png)



